![molecular formula C9H8ClNS B13668332 6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)
6-Chloro-2,5-dimethylbenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,5-dimethylbenzo[d]thiazole is a heterocyclic aromatic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of this compound includes a benzene ring fused to a thiazole ring, with chlorine and methyl groups as substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,5-dimethylbenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the starting materials would include 2-chloro-4,5-dimethylbenzoyl chloride and thiourea. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2,5-dimethylbenzo[d]thiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The chlorine and methyl groups on the benzene ring can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution at the sulfur atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Halogenation: Formation of 6-bromo-2,5-dimethylbenzo[d]thiazole.
Nitration: Formation of 6-nitro-2,5-dimethylbenzo[d]thiazole.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2,5-dimethylbenzo[d]thiazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2,5-dimethylbenzo[d]thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2,5-dimethylbenzo[d]thiazole
- 6-Nitro-2,5-dimethylbenzo[d]thiazole
- 2,5-Dimethylbenzo[d]thiazole
Uniqueness
6-Chloro-2,5-dimethylbenzo[d]thiazole is unique due to the presence of the chlorine substituent, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions. Additionally, the specific substitution pattern on the benzene ring can affect its interaction with biological targets, potentially leading to unique pharmacological properties.
Eigenschaften
Molekularformel |
C9H8ClNS |
|---|---|
Molekulargewicht |
197.69 g/mol |
IUPAC-Name |
6-chloro-2,5-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3 |
InChI-Schlüssel |
LSFGMUPHWBIISQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Cl)SC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)
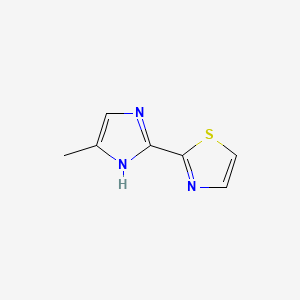
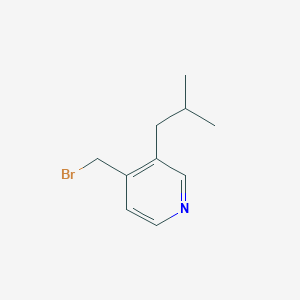
![2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)
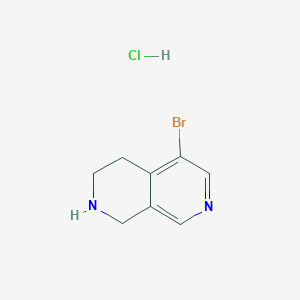
![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)
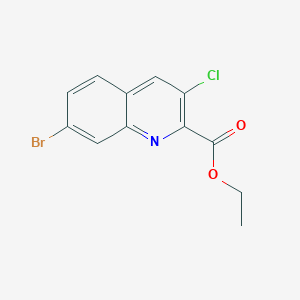
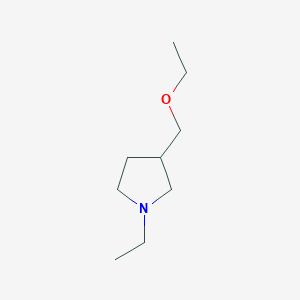

![[5-(Thiophen-2-YL)-1H-1,2,4-triazol-3-YL]methanol](/img/structure/B13668298.png)
![Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13668304.png)
![5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13668305.png)

